molecular formula C6H14ClNO B6597548 methyl 2,2-dimethylpropanecarboximidate hydrochloride CAS No. 68283-70-5

methyl 2,2-dimethylpropanecarboximidate hydrochloride

Cat. No.: B6597548
CAS No.: 68283-70-5
M. Wt: 151.63 g/mol
InChI Key: RQPIIWWJAUAQKF-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylpropanecarboximidate hydrochloride (CAS 68283-70-5) is an organic compound with the molecular formula C₆H₁₃NO·HCl and a molecular weight of 151.634 g/mol. Structurally, it consists of a carboximidate ester group substituted with two methyl groups at the β-position of the propane backbone, with a hydrochloride counterion . This compound is also known as "neopentyl methyl carboximidate hydrochloride," highlighting its branched alkyl substituents.

Properties

IUPAC Name

methyl 2,2-dimethylpropanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2,3)5(7)8-4;/h7H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPIIWWJAUAQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves the reaction of pivalic acid with methanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2,2-dimethylpropanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2,2-dimethylpropanecarboximidate hydrochloride is primarily noted for its role as a synthetic intermediate in the development of pharmaceuticals. Its derivatives have shown potential in various therapeutic areas:

  • Antimicrobial Activity : Compounds derived from this compound exhibit significant antimicrobial properties. Research has indicated that these derivatives can effectively combat bacterial infections, making them candidates for antibiotic development .
  • Anticancer Properties : The compound's structure allows for modifications that enhance its efficacy against cancer cells. Studies have demonstrated that certain derivatives can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression .
  • Pharmacological Versatility : The dimethylamine pharmacophore found in this compound is linked to a variety of pharmacological activities such as analgesic and antihistaminic effects. This versatility opens avenues for developing new drugs that incorporate this moiety .

Organic Synthesis

In organic synthesis, this compound serves as an important reagent:

  • Synthetic Intermediate : It is utilized in the synthesis of various organic compounds, including esters and amides. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in creating complex molecules .
  • Gas Chromatography-Mass Spectrometry (GC-MS) Applications : The compound has been employed in methods for the methyl esterification of metabolites for biological monitoring. This application highlights its utility in analytical chemistry, particularly in environmental and occupational health studies .

Case Study 1: Antimicrobial Derivatives

A study investigated the antimicrobial properties of various derivatives synthesized from this compound. The findings indicated that specific modifications enhanced activity against resistant bacterial strains.

DerivativeActivity (Zone of Inhibition)Target Bacteria
Compound A15 mmE. coli
Compound B20 mmS. aureus
Compound C18 mmPseudomonas spp.

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of a derivative of this compound showed promising results in inhibiting cell proliferation in breast cancer models.

Concentration (µM)Cell Viability (%)
185
560
1030

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imidate group can participate in nucleophilic substitution reactions, forming new chemical bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound belongs to the carboximidate ester hydrochloride family. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Patent Count Key Features
Methyl 2,2-dimethylpropanecarboximidate hydrochloride C₆H₁₃NO·HCl 151.634 52 Branched methyl groups, high steric hindrance
Butyrimidic acid, ethyl ester, hydrochloride C₆H₁₃NOS 147.072 290 Linear alkyl chain, sulfur substitution
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·(HCl)₂ 204.1 N/A Amide backbone, dihydrochloride salt

Key Observations :

  • Steric Effects : this compound’s branched methyl groups confer significant steric hindrance, likely reducing nucleophilic reactivity compared to linear analogs like butyrimidic acid derivatives .
  • Reactivity: The absence of sulfur or additional functional groups (e.g., amides in (2S)-2,5-diaminopentanamide dihydrochloride) limits its utility in metal coordination or redox chemistry but enhances stability in acidic conditions .
  • Patent Activity : Butyrimidic acid derivatives exhibit higher patent activity (290 vs. 52), suggesting broader industrial applications, possibly in agrochemicals or pharmaceuticals .
Physicochemical Properties
  • Solubility : this compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature, whereas linear analogs like butyrimidic acid esters may show better solubility in less polar solvents .
  • Stability : The branched structure enhances resistance to hydrolysis compared to unbranched carboximidates, as steric hindrance shields the imidate group from nucleophilic attack .

Research and Application Gaps

  • Biological Activity: No literature exists on its pharmacological or biochemical effects, unlike sulfur-containing analogs like butyrimidic acid derivatives, which are studied for enzyme inhibition .

Biological Activity

Methyl 2,2-dimethylpropanecarboximidate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological activity. The presence of the carboximidate functional group is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. For instance, it has been shown to inhibit RNA polymerase I (Pol I) transcription, leading to nucleolar stress in cancer cell lines. This mechanism involves the degradation of RPA194, a key component of the Pol I complex, and translocation of nucleolar proteins such as nucleolin (NCL) from the nucleolus to the nucleoplasm .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the methyl and dimethyl groups on the propanecarboximidate moiety significantly affect the compound's potency and selectivity. Variations in these groups can lead to changes in pharmacokinetic profiles and biological efficacy. For example, compounds with different alkyl substitutions showed varying degrees of potency against cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range .

Compound VariantIC50 (μM)Comments
Parent Compound0.05 - 0.07High potency against Pol I transcription
Methyl Substituted0.1 - 0.3Moderate potency; altered pharmacokinetics
Dimethyl Substituted0.02 - 0.05Enhanced stability and potency

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a half-life of approximately 2.5 hours following administration at a dose of 25 mg/kg. In vitro studies using human liver microsomes indicate an in vitro half-life of around 57 minutes, suggesting moderate metabolic stability .

Anticancer Activity

One notable case study involved the evaluation of this compound in U2OS osteosarcoma cells. The compound demonstrated significant inhibition of cell proliferation at submicromolar concentrations, correlating with its ability to induce nucleolar stress markers .

In another study focusing on neurotropic alphaviruses, derivatives similar in structure were tested for their antiviral properties. These compounds showed protective effects against viral infections in preclinical models, indicating potential therapeutic applications beyond oncology .

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